![molecular formula C19H24N2O2 B14282359 (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene CAS No. 132545-64-3](/img/structure/B14282359.png)
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as a phenol or aniline derivative, under basic conditions to form the azobenzene structure.
For example, the synthesis might start with 4-hexyloxyaniline and 4-methoxyaniline. The 4-hexyloxyaniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with 4-methoxyaniline in an alkaline medium to yield the desired azobenzene compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Typical conditions involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzenes, depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and light-driven processes.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with photoresponsive properties.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene involves the photoisomerization of the azobenzene group. Upon exposure to light, the compound can switch between its trans (E) and cis (Z) isomers. This isomerization can induce changes in the molecular structure and properties, which can be harnessed for various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules or altering the properties of materials.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound with no substituents on the phenyl rings.
Disperse Orange 3: An azobenzene dye with a nitro group and an ethyl group on the phenyl rings.
Methyl Red: An azobenzene dye with a carboxylic acid group and a dimethylamino group on the phenyl rings.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene is unique due to the presence of the hexyloxy and methoxy groups, which can influence its solubility, stability, and photoresponsive behavior. These substituents can also affect the compound’s interactions with other molecules, making it suitable for specific applications where other azobenzenes may not be as effective.
Propiedades
Número CAS |
132545-64-3 |
|---|---|
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(4-hexoxyphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C19H24N2O2/c1-3-4-5-6-15-23-19-13-9-17(10-14-19)21-20-16-7-11-18(22-2)12-8-16/h7-14H,3-6,15H2,1-2H3 |
Clave InChI |
QULHZIZKZQPFRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


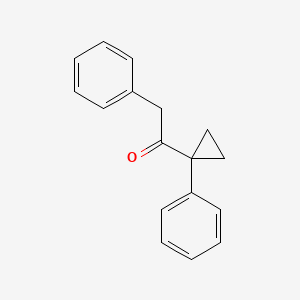
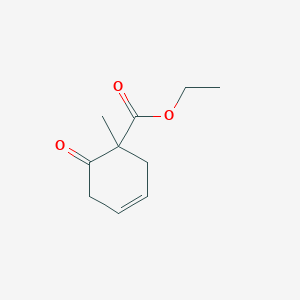

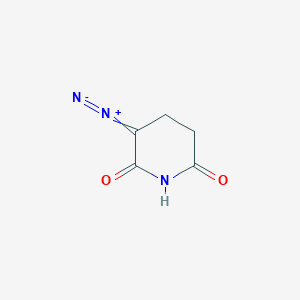
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)
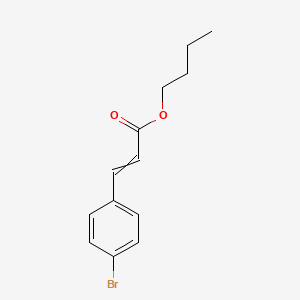
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)


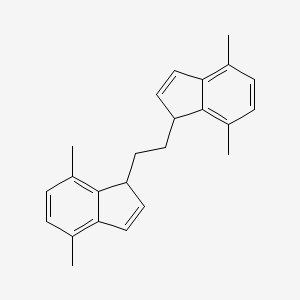
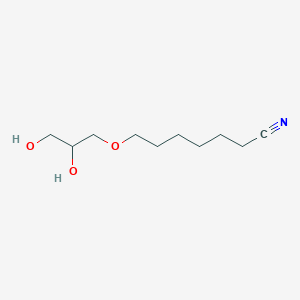
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)

![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
